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Compound of Interest

Compound Name: BY13

cat. No.: B15544700

An In-depth Technical Guide on the Binding Targets of the BUD13 Protein

Disclaimer: The initial query for "BY13 protein" did not yield results for a protein with that
specific designation. Based on the similarity in nomenclature and the availability of research,
this guide focuses on the BUD13 (BUD13 Spliceosome Associated Protein), which is presumed
to be the protein of interest.

Introduction

BUD13 is a versatile RNA-binding protein that plays a crucial role in the intricate process of
pre-messenger RNA (pre-mRNA) splicing.[1] As a core component of the Retention and
Splicing (RES) complex, BUD13 is integral to the fidelity of spliceosome assembly and function.
[2] Beyond its canonical role in splicing, emerging evidence has implicated BUD13 in a variety
of cellular processes, including the regulation of the type | interferon response and the
development of certain cancers.[3][4] This guide provides a comprehensive overview of the
known binding targets of BUD13, the experimental protocols used to identify these interactions,
and the signaling pathways in which this protein participates.

Data Presentation: BUD13 Binding Targets

While specific quantitative binding affinities (e.g., Kd values) for BUD13 interactions are not
extensively documented in the literature, a summary of its known molecular partners provides
insight into its functional roles. The following tables outline the protein and RNA molecules that
have been identified as binding targets of BUD13.

Table 1: Protein-Protein Interactions of BUD13
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Table 2: RNA-Protein Interactions of BUD13

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10309187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5795787/
https://www.uniprot.org/uniprotkb/Q9BRD0/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

oo Experimental
Binding Target .
Evidence

Functional o
L Citations
Significance

Cross-linking and
immunoprecipitation
(CLIP), Splicing

assays

pre-mRNA introns

BUD13 binds to
introns, particularly
those with weak
consensus
[21[41[8]
sequences, to
facilitate spliceosome
assembly and prevent

intron retention.

Irf7 (Interferon BUD13 knockdown
regulatory factor 7)

pre-mRNA

and cross-linking

analysis

BUD13 binds to an

intron in the Irf7 pre-

MRNA to ensure its
successful splicing, 4]
which is essential for

a robust type |

interferon response to

viral infections.

Specific microRNA N
Not specified
precursors

BUD13 is suggested

to interact with certain
microRNA precursors o]
to influence their

processing and

stability.

FN1 (Fibronectin 1)
MRNA

Recruited by IncRNA
DBH-AS1

In diffuse large B-cell
lymphoma, the long
non-coding RNA DBH-
AS1 recruits BUD13
to stabilize the FN1

[1](11]

MRNA, promoting

cancer progression.

Experimental Protocols
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The identification and characterization of BUD13's binding partners rely on a variety of

molecular biology techniques. Below are detailed methodologies for two key experimental

approaches.

Co-immunoprecipitation (Co-IP) for Identifying BUD13
Protein Partners

This protocol is a generalized procedure for the immunoprecipitation of endogenous BUD13 to

identify its interacting proteins, based on successful experiments reported in the literature.[3]
[12]

. Cell Lysis:

Harvest cultured cells (e.g., DLD1 or HEK293T) by centrifugation.

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

Resuspend the pellet in ice-cold IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NacCl,
1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and
phosphatase inhibitors).[13]

Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.[13][14]

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell
debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

. Pre-clearing the Lysate (Optional but Recommended):

Add Protein A/G-agarose or magnetic beads to the clarified lysate.

Incubate with gentle rotation for 1 hour at 4°C to remove proteins that non-specifically bind to
the beads.[15]

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

. Immunoprecipitation:
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e Add a specific primary antibody against BUD13 to the pre-cleared lysate. As a negative
control, use a non-specific IgG antibody of the same isotype.

 Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to
BUD13.[13]

e Add Protein A/G beads to the lysate-antibody mixture.

 Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein
complexes.

4. Washing:
o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer. With
each wash, resuspend the beads and then pellet them. This step is critical for removing non-
specific binding proteins.[15]

5. Elution:
 After the final wash, remove all supernatant.

o Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling
for 5-10 minutes.

6. Analysis:
o Pellet the beads and load the supernatant onto an SDS-PAGE gel.

e Analyze the pulled-down proteins by Western blotting using antibodies against suspected
interacting partners (e.g., Fbw7) or by mass spectrometry for unbiased identification of novel
binding partners.

Cross-linking and Immunoprecipitation followed by
Sequencing (CLIP-seq) for Identifying BUD13 RNA
Targets
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This is a generalized protocol for an enhanced CLIP (eCLIP) method, which can be adapted to
identify the specific RNA binding sites of BUD13.[16][17]

1. UV Cross-linking:
e Grow cells to ~80% confluency in 15 cm plates.
o Wash the cells with ice-cold PBS.

o Aspirate the PBS and irradiate the cells with 254 nm UV light to induce covalent cross-links
between RNA and directly interacting proteins.[18]

2. Cell Lysis and RNA Fragmentation:
» Lyse the cross-linked cells in a suitable lysis buffer.

o Partially digest the RNA using RNase | to obtain small RNA fragments bound by the protein
of interest. The extent of digestion needs to be optimized.

3. Immunoprecipitation:

 Incubate the lysate with magnetic beads conjugated to an anti-BUD13 antibody to
immunoprecipitate the BUD13-RNA complexes.

4. RNA End Repair and Adapter Ligation:
o Perform dephosphorylation and then ligate a 3' RNA adapter to the RNA fragments.

* Run the protein-RNA complexes on an SDS-PAGE gel and transfer them to a nitrocellulose
membrane.

o Excise the membrane region corresponding to the size of BUD13 and its cross-linked RNA.
» Release the RNA from the membrane by proteinase K digestion.
5. Reverse Transcription and cDNA Library Preparation:

o Ligate a 5' RNA adapter to the purified RNA fragments.
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Perform reverse transcription to generate cDNA.

Amplify the cDNA by PCR to create a library for high-throughput sequencing.

6. Sequencing and Data Analysis:

Sequence the cDNA library using a next-generation sequencing platform.

Analyze the sequencing data to identify statistically significant peaks, which represent the

binding sites of BUD13 on the transcriptome.[18]

Signaling Pathways and Workflows

BUD13 is involved in key signaling pathways that regulate cellular growth and immune

responses. The following diagrams, created using the DOT language for Graphviz, illustrate

these pathways and the experimental workflows described above.
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Caption: BUD13-Fbw7 oncogenic signaling pathway.
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Caption: BUD13's role in the Type | Interferon response.
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Caption: Experimental workflow for Co-immunoprecipitation.
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Caption: Experimental workflow for CLIP-seq.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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binding-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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